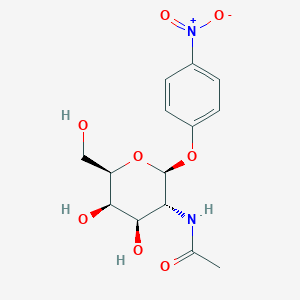

4-nitrophenyl 2-acetamido-2-deoxy-beta-D-galactopyranoside

Description

4-Nitrophenyl 2-acetamido-2-deoxy-beta-D-galactopyranoside is a synthetic compound commonly used in biochemical research. It is a derivative of galactose, a type of sugar, and is often utilized as a substrate in enzymatic assays to study the activity of specific enzymes such as beta-galactosidases. The compound is characterized by the presence of a nitrophenyl group, which allows for easy detection and quantification of enzymatic reactions due to its chromogenic properties .

Properties

IUPAC Name |

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-4-2-8(3-5-9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRLTNCLYHKQCK-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201265021 | |

| Record name | p-Nitrophenyl-N-acetyl-β-D-galactosaminide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14948-96-0 | |

| Record name | p-Nitrophenyl-N-acetyl-β-D-galactosaminide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14948-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl-2-acetamido-2-deoxygalactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014948960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nitrophenyl-N-acetyl-β-D-galactosaminide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Galactopyranosyl Bromide Intermediate

A seminal method involves reacting 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide with protected p-nitrophenyl glycosides. For instance, p-nitrophenyl 2-acetamido-2-deoxy-4,6-O-(p-methoxybenzylidene)-α-D-galactopyranoside undergoes glycosylation under Koenigs-Knorr conditions, followed by acidic removal of the p-methoxybenzylidene group and O-deacetylation to yield the target compound. This method achieves crystallinity in the final product, with yields dependent on the steric protection of reactive hydroxyl groups.

Table 1: Key Reaction Parameters in Chemical Synthesis

Enzymatic Hydrolysis Strategies

Enzymatic methods exploit the specificity of β-N-acetylhexosaminidase (Hex) to hydrolyze β-anomers from anomeric mixtures, offering a green chemistry alternative.

Free Enzyme Catalysis

Free Hex catalyzes the hydrolysis of 4-nitrophenyl-β-GalNAc from α/β-anomeric mixtures. Studies demonstrate that Hex from Aspergillus oryzae exhibits a Michaelis constant () of 2.8 mM and a turnover number () of 450 s⁻¹ for this substrate. The reaction is typically performed in acetate buffer (pH 5.0) at 37°C, achieving >90% β-anomer conversion within 2 hours.

Immobilized Enzyme Systems

Immobilizing Hex on chitosan beads enhances reusability and stability. Immobilized Hex retains 85% activity after 10 cycles, with a marginal increase in (3.5 mM) due to diffusion limitations. The immobilization process involves glutaraldehyde cross-linking, which stabilizes the enzyme’s tertiary structure while maintaining substrate accessibility.

Table 2: Kinetic Parameters of Free vs. Immobilized Hex

Chemo-Enzymatic Production

Hybrid approaches combine chemical synthesis with enzymatic refinement to achieve high-purity pNP-β-GalNAc.

Anomer Separation via Selective Hydrolysis

A chemo-enzymatic workflow starts with chemically synthesized α/β-anomeric mixtures (e.g., 4-NP-α/β-GalNAc). Hex selectively hydrolyzes the β-anomer, leaving the α-anomer intact. Subsequent extraction with ethyl acetate/n-butanol (3:1 v/v) removes the hydrolyzed 4-nitrophenol, yielding >95% pure α-anomer. Crystallization from ethanol/water further purifies the product, with yields exceeding 70%.

Process Optimization

Key factors include:

Table 3: Chemo-Enzymatic Process Metrics

Comparative Analysis of Methods

Yield and Purity

Scalability and Cost

Immobilized Hex reduces long-term costs by enabling enzyme reuse, whereas chemical methods incur expenses for protecting groups and catalysts.

Chemical Reactions Analysis

4-Nitrophenyl 2-acetamido-2-deoxy-beta-D-galactopyranoside undergoes various chemical reactions, including:

Hydrolysis: This reaction is catalyzed by beta-galactosidases, resulting in the release of 4-nitrophenol and 2-acetamido-2-deoxy-D-galactose.

Oxidation and Reduction: The nitrophenyl group can undergo redox reactions, although these are less common in typical biochemical assays.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly involving the acetamido group.

Common reagents used in these reactions include water (for hydrolysis), oxidizing agents (for oxidation), and nucleophiles (for substitution). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Enzymatic Assays

4-NP-GalNAc serves as a chromogenic substrate for various glycosidases, particularly in the detection and quantification of enzyme activity. Its use in enzymatic assays allows for the monitoring of hydrolysis reactions through spectrophotometric methods.

β-Galactosidase Activity Assays

One of the primary applications of 4-NP-GalNAc is in the assay of β-galactosidase activity. The enzyme catalyzes the hydrolysis of the substrate, releasing 4-nitrophenol, which can be quantified at 405 nm.

| Enzyme | Substrate | Specific Activity (U/mg) |

|---|---|---|

| β-Galactosidase | 4-NP-GalNAc | 422 ± 17 |

| β-Hexosaminidase | 4-NP-GlcNAc | 135.3 ± 5.5 |

This data indicates that β-galactosidase shows significantly higher activity with 4-NP-GalNAc compared to other substrates, making it a preferred choice for enzyme assays .

Glycosyl Hydrolase Studies

The compound is also utilized in the study of glycosyl hydrolases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Research has demonstrated its effectiveness as a substrate for various glycosyl hydrolases derived from different organisms.

Case Study: Yersinia pseudotuberculosis

In a study examining the glycosyl hydrolase activity of Yersinia pseudotuberculosis, 4-NP-GalNAc was used as a synthetic substrate to assess enzyme kinetics. The results indicated that the compound facilitated a clear understanding of enzyme behavior under varying conditions .

Biocatalysis and Chemo-Enzymatic Synthesis

4-NP-GalNAc plays a crucial role in biocatalytic processes where it is used as a substrate for enzymatic reactions aimed at synthesizing complex carbohydrates.

Chemo-Enzymatic Production

Recent advancements have led to the development of chemo-enzymatic methods combining chemical synthesis with enzymatic reactions to produce derivatives of 4-NP-GalNAc. This approach enhances yield and specificity in synthesizing oligosaccharides .

Structural Biology and Drug Design

The structural properties of 4-NP-GalNAc make it valuable in structural biology, particularly in studying protein-carbohydrate interactions. Its ability to mimic natural substrates allows researchers to explore binding affinities and mechanisms.

Case Study: Inhibitor Design

In drug design, modifications to the 4-NP-GalNAc structure have been explored to create inhibitors targeting specific glycosidases implicated in diseases such as cancer and bacterial infections.

Mechanism of Action

The compound exerts its effects primarily through its role as a substrate for beta-galactosidases. When hydrolyzed by these enzymes, it releases 4-nitrophenol, which can be easily detected and quantified due to its yellow color. This allows researchers to measure enzyme activity and study various biochemical pathways involving galactose derivatives .

Comparison with Similar Compounds

Similar compounds to 4-nitrophenyl 2-acetamido-2-deoxy-beta-D-galactopyranoside include:

4-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: Used in similar enzymatic assays but involves glucose instead of galactose.

4-Nitrophenyl N-acetyl-beta-D-glucosaminide: Another substrate for enzyme assays, particularly for studying beta-N-acetylglucosaminidase activity

The uniqueness of this compound lies in its specific application for studying beta-galactosidases, making it a valuable tool in biochemical and medical research.

Biological Activity

4-Nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranoside (commonly referred to as 4-NP-GalNAc) is a synthetic compound that serves as a substrate in various biochemical assays. Its structural properties and biological activity make it significant in enzymatic studies, particularly in the context of glycosidase activity. This article reviews the biological activities, synthesis, and applications of 4-NP-GalNAc, supported by diverse research findings.

- Molecular Formula : C14H18N2O8

- Molecular Weight : 342.30 g/mol

- Appearance : White to almost white powder or crystalline form

- Melting Point : 207 °C

- Purity : Minimum 98% (HPLC)

Enzymatic Substrate

4-NP-GalNAc is primarily used as a substrate for various glycosidases, particularly β-N-acetylhexosaminidases. The compound's nitrophenyl group allows for easy spectrophotometric detection of enzymatic activity through the release of nitrophenol upon hydrolysis.

Kinetic Parameters :

- Maximum Reaction Rate (Vmax) :

- Michaelis Constant (Km) :

These parameters indicate the efficiency of enzyme-substrate interaction and suggest that 4-NP-GalNAc is a suitable substrate for studying enzyme kinetics and mechanisms .

Case Studies

-

Chemo-Enzymatic Production :

A study demonstrated a chemo-enzymatic approach to producing 4-NP-GalNAc using immobilized β-N-acetylhexosaminidase. The results showed significant enzyme activity with specific activities recorded as follows:This data emphasizes the compound's role in enzymatic reactions and its potential for further applications in glycoscience .Substrate Specific Enzyme Activity (U/mg) ± SD 4NP-β-GalNAc 422 ± 17 4NP-β-GlcNAc 135.3 ± 5.5 2NP-β-GalNAc 417 ± 17 2NP-β-GlcNAc 156.6 ± 6.7 -

Hydrolysis Studies :

Hydrolysis of the β-anomer of 4-NP-GalNAc was investigated under various conditions, revealing that the reaction proceeded efficiently at pH 4.5 and temperatures around 35 °C. The study highlighted the absence of product inhibition, which is crucial for enzyme immobilization strategies .

Applications

The biological activity of 4-NP-GalNAc extends beyond basic research into practical applications:

- Diagnostic Tools : Its use as a substrate in diagnostic assays for lysosomal storage diseases.

- Biotechnology : Employed in the development of enzyme-based biosensors.

- Pharmaceutical Research : Investigated for potential therapeutic applications involving glycosylation processes.

Q & A

Q. What synthetic strategies are available for preparing 4-nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranoside, and how do their yields compare?

Answer: The synthesis typically involves glycosylation of a protected galactosamine derivative with 4-nitrophenol. Key steps include:

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Key Reference |

|---|---|---|

| Trichloroacetimidate activation | 40–60 | |

| Epoxide ring-opening | 30–45 | |

| Direct displacement (fluoride) | 50–70 |

Q. How is this compound used in enzyme activity assays, and what parameters (e.g., KmK_mKm, VmaxV_{max}Vmax) are critical?

Answer: It serves as a chromogenic substrate for β-galactosidases and related enzymes. The 4-nitrophenyl group releases yellow 4-nitrophenol upon hydrolysis, measurable at 405 nm.

- Experimental Design :

- Key Parameters :

Advanced Research Questions

Q. How can structural modifications (e.g., sulfation or fluorination) at C-4/C-6 alter enzyme specificity?

Answer: Modifications impact steric hindrance and hydrogen bonding:

- C-4 Fluorination : Reduces by 50% in β-galactosidase due to altered transition-state stabilization .

- C-6 Sulfation : Increases specificity for sulfatases but decreases activity with standard glycosidases .

- Methodology : Use NMR (e.g., -NMR) and X-ray crystallography to analyze enzyme-substrate interactions .

Q. How do discrepancies in substrate specificity data arise across studies, and how can they be resolved?

Answer: Contradictions often stem from:

- Enzyme Source : Microbial vs. human enzymes exhibit divergent active-site geometries .

- Assay Conditions : pH, temperature, and ionic strength affect kinetic parameters.

- Resolution Strategies :

- Standardize assay protocols (e.g., IUBMB guidelines).

- Use isothermal titration calorimetry (ITC) to validate binding affinities .

Q. Table 2: Reported Values for β-Galactosidases

| Enzyme Source | (mM) | Reference |

|---|---|---|

| E. coli | 1.2 | |

| Human lysosomal | 0.8 | |

| Aspergillus niger | 2.5 |

Q. What advanced techniques (e.g., NMR, MS) are used to characterize synthetic derivatives?

Answer:

Q. How can this compound be applied in studying carbohydrate-protein interactions (e.g., lectins)?

Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a chip to measure lectin binding kinetics .

- Fluorescence Quenching : Monitor changes in tryptophan fluorescence upon ligand binding .

- Molecular Dynamics (MD) : Simulate interactions to predict binding free energies .

Methodological Best Practices

Q. How to optimize HPLC-UV protocols for quantifying hydrolysis products?

Answer:

Q. What precautions are critical in handling labile glycosidic bonds during synthesis?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.